molecular formula C5H10N6 B3065668 2,4-diamino-6-ethylamino-1,3,5-triazine CAS No. 5606-23-5

2,4-diamino-6-ethylamino-1,3,5-triazine

Cat. No.: B3065668
CAS No.: 5606-23-5
M. Wt: 154.17 g/mol
InChI Key: STMSRQMGUCRAKM-UHFFFAOYSA-N
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Description

2,4-Diamino-6-ethylamino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-ethylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine and ammoniaThe reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (20-40°C) in the presence of a base like piperidine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-ethylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides, alcohols, and thiols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidation and reduction derivatives .

Scientific Research Applications

2,4-Diamino-6-ethylamino-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of herbicides, dyes, and polymers due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2,4-diamino-6-ethylamino-1,3,5-triazine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to form hydrogen bonds and interact with nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Uniqueness: 2,4-Diamino-6-ethylamino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other triazine derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-N-ethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMSRQMGUCRAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274719
Record name 2,4-diamino-6-ethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-23-5
Record name NSC298103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-6-ethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 12.8 g (0.2 mol) of aqueous ethylamine solution (70%), 20 mL of water, and 50 mL of 1,4-dioxane was warmed with stirring and allowed to react at a reflux temperature for 4 hours. Thereafter, a solution of 4.0 g (0.1 mol) of sodium hydroxide in 15 mL of water was dropwise added thereto over 1 hour while maintaining the reflux state. After cooling the reaction mixture, the solvent and excess ethylamine were distilled off under reduced pressure, 30 mL each of methanol and acetonitrile were added, and the unnecessary salts were filtered. To the residue obtained by distilling off the solvent from the filtered solution were added 5 mL of methanol and 40 mL of acetone to precipitate crystals, which were collected by filtration, washed with 10 mL of acetone, and dried to obtain 11.5 g (yield 75%) of the titled compound. Melting point: 171° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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